1-(9H-carbazol-9-yl)ethanone

Description

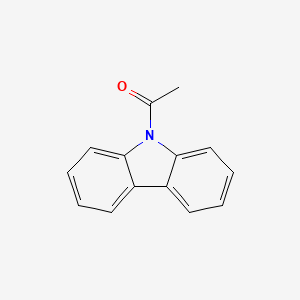

Structure

3D Structure

Properties

IUPAC Name |

1-carbazol-9-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADSTRJVECIIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205989 | |

| Record name | 9H-Carbazole, 9-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-39-0, 27236-49-3 | |

| Record name | 9-Acetyl-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC231304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 574-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Acetylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ACETYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J45K05W8L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(9H-carbazol-9-yl)ethanone: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1-(9H-carbazol-9-yl)ethanone, a pivotal carbazole derivative. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core aspects of its synthesis, physicochemical and spectroscopic properties, and its significant applications.

Introduction: The Significance of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, consists of two benzene rings fused to a central five-membered nitrogen-containing ring.[1][2] This unique architecture imparts a rigid, planar structure with a rich π-electron system, leading to desirable electronic and charge-transport properties.[3] Consequently, carbazole derivatives have garnered substantial interest across various scientific disciplines.

In medicinal chemistry, the carbazole nucleus is a recognized pharmacophore, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Several commercially available drugs, such as carvedilol and ellipticine, feature the carbazole moiety.[1]

Furthermore, the photophysical and electronic characteristics of carbazoles make them invaluable in the field of organic electronics.[5][6][7] They are extensively utilized as building blocks for materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6][7][8]

This compound, also known as N-acetylcarbazole, serves as a crucial intermediate in the synthesis of more complex carbazole-based molecules for both pharmaceutical and materials science applications.[9][10] Its synthesis and properties are therefore of fundamental importance to researchers in these fields.

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.

Classical N-Acetylation

The most traditional and straightforward method for the synthesis of this compound involves the direct N-acetylation of 9H-carbazole. This reaction is typically carried out by treating carbazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.

Caption: Reaction mechanism for the N-acetylation of carbazole.

A common laboratory-scale procedure utilizes acetic anhydride in the presence of a catalytic amount of a strong acid like sulfuric acid, or a base like pyridine. The base serves to neutralize the carboxylic acid byproduct, driving the reaction to completion.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

A more modern and versatile approach for the formation of the C-N bond is the Buchwald-Hartwig amination.[11][12][13] This palladium-catalyzed cross-coupling reaction allows for the formation of an aryl-nitrogen bond from an aryl halide and an amine.[11] In the context of this compound synthesis, this would involve the coupling of a carbazole salt with an acetylating agent, or more commonly, the coupling of an aryl halide with an acetamide. While not the most direct route for this specific molecule, the principles of Buchwald-Hartwig amination are fundamental in the synthesis of a wide array of N-substituted carbazoles.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[11][12]

Experimental Protocol: Synthesis of this compound via N-Acetylation

This protocol details a standard laboratory procedure for the synthesis of this compound from 9H-carbazole and acetic anhydride.

Materials:

-

9H-Carbazole

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9H-carbazole in a suitable solvent such as dichloromethane.

-

Add a slight excess of acetic anhydride to the solution.

-

Add a catalytic amount of pyridine to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl solution, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its use in further synthetic transformations and applications. The following table summarizes its key physicochemical and spectroscopic properties.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₁NO | [14][15] |

| Molecular Weight | 209.25 g/mol | [14] |

| CAS Number | 574-39-0 | [15][16] |

| Appearance | Colorless to yellow crystalline solid | [10] |

| Melting Point | 77-79 °C | [10][16] |

| Solubility | Good solubility in common organic solvents | [10] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show a singlet for the acetyl protons (CH₃) and a series of multiplets in the aromatic region corresponding to the protons of the carbazole ring system. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the acetyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit a signal for the carbonyl carbon of the acetyl group at a characteristic downfield chemical shift (typically in the range of 165-175 ppm).[17][18][19] Signals for the methyl carbon of the acetyl group and the aromatic carbons of the carbazole core will also be present.

-

IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key absorption bands would include a strong C=O stretching vibration for the ketone group (typically around 1690-1720 cm⁻¹) and C-H stretching and bending vibrations for the aromatic rings.[17]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 209.25). Fragmentation patterns can provide further structural information.

Applications in Drug Development and Materials Science

The versatility of the carbazole scaffold makes this compound a valuable starting material and intermediate in several high-technology fields.

Medicinal Chemistry and Drug Development

Carbazole derivatives are known to possess a wide array of pharmacological activities.[1][2][3] this compound can be used as a precursor for the synthesis of more complex carbazole-based compounds with potential therapeutic applications, including:

-

Anticancer Agents: The carbazole ring is a key structural component of several anticancer drugs.[1]

-

Antimicrobial Agents: Numerous carbazole derivatives have demonstrated potent antibacterial and antifungal activities.[4]

-

Anti-inflammatory and Analgesic Agents: The anti-inflammatory properties of certain carbazole derivatives have been well-documented.

Organic Electronics and Materials Science

The unique photophysical and electronic properties of carbazole derivatives make them highly sought-after materials in the field of organic electronics.[5][6][7] this compound can be functionalized to produce materials for:

-

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are frequently used as host materials for phosphorescent emitters, as well as in hole-transporting and emissive layers.[6][8][20]

-

Organic Photovoltaics (OPVs): The electron-donating nature of the carbazole unit makes it a suitable component for donor materials in organic solar cells.

-

Organic Field-Effect Transistors (OFETs): The excellent charge-carrier mobility of some carbazole derivatives allows for their use in the active layer of OFETs.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal.[14] In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a fundamentally important carbazole derivative with straightforward synthetic routes and a wide range of applications. Its significance as a building block in both medicinal chemistry and materials science underscores the enduring importance of the carbazole scaffold in modern scientific research and development. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering valuable insights for researchers and professionals working in these dynamic fields.

References

- Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024-01-04).

- A review on the biological potentials of carbazole and its derived products.

- Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry - International Journal of Pharmaceutical Sciences. (2024-08-10).

- The Role of Carbazole Derivatives in Modern Cosmetics and Pharma.

- 1-(4-Fluorobenzoyl)-9H-carbazole - MDPI.

- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.

- Synthetic derivatives of aromatic carbazole ring. (2024-10-18).

- The FriedeG-Crafis Reaction in the Carbazole Series. Part I I I . 937 - RSC Publishing*.

- Ethanone,1-(9H-carbazol-9-yl)- | CAS#:574-39-0 | Chemsrc. (2025-08-28).

- Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel–Crafts Acylation | The Journal of Organic Chemistry - ACS Publications. (2021-04-14).

- Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole | Request PDF. (2025-08-06).

- The Friedel avld Crafts Reaction i?z the Carbaxole Series. 741 - RSC Publishing.

- Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. (2018-05-08).

- Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) | C26H24N2O3 | CID 57350126 - PubChem.

- 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | 478556-66-0. (2025-07-08).

- Method for synthesis of N-alkyl carbazole and derivatives thereof - Google Patents.

- CN107488140B - A kind of synthetic method of N-ethylcarbazole - Google Patents.

- 1-(9-ETHYL-9H-CARBAZOL-3-YL)ETHANONE | 1484-04-4 - ChemicalBook. (2025-07-16).

- Buchwald–Hartwig amination - Wikipedia.

- Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central.

- N-acetyl-carbazole - ChemBK. (2024-04-09).

- This compound - Oakwood Chemical.

- 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone | 142116-85-6 - TCI Chemicals.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

- Intramolecular direct arylation in the synthesis of fluorinated carbazoles - ResearchGate. (2025-08-06).

- Synthesis and evaluation of biological activity of some novel carbazole derivatives.

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021-04-13).

- 1-(9H-carbazol-1-yl)ethanone | CAS#:23592-69-0 | Chemsrc. (2025-08-25).

- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC - NIH. (2023-03-07).

- 1-(9-phenyl-9H-carbazol-3-yl)ethanone - AOBChem USA.

- The Crucial Role of Carbazole Derivatives in Modern Organic Electronics.

- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds - MDPI.

- The Role of Carbazole Derivatives in Modern Organic Electronics. (2025-12-10).

- The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.

- Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - RSC Publishing.

-

Synthesis, crystal structures and properties of carbazole-based[4]helicenes fused with an azine ring - Beilstein Journals. Retrieved from

- 1-(4-(9H-Carbazol-9-yl)phenyl)ethanone, 97% - Amerigo Scientific.

- Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one - PMC - NIH.

- Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. (2021-09-19).

- 9-Acetyl-9H-carbazole | C14H11NO | CID 95837 - PubChem - NIH.

- Basic 1H- and 13C-NMR Spectroscopy.

- Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - MDPI. (2021-03-21).

- 5 Combination of 1H and 13C NMR Spectroscopy.

- 13C-NMR Spectroscopy - AWS.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthetic derivatives of aromatic carbazole ring [wisdomlib.org]

- 3. echemcom.com [echemcom.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 9. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acetyl-carbazole [chembk.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound [oakwoodchemical.com]

- 15. 9-Acetyl-9H-carbazole | C14H11NO | CID 95837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ethanone,1-(9H-carbazol-9-yl) | CAS#:574-39-0 | Chemsrc [chemsrc.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

physicochemical properties of N-acetylcarbazole

An In-Depth Technical Guide to the Physicochemical Properties of N-acetylcarbazole

Abstract: N-acetylcarbazole is a pivotal derivative of the carbazole heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science. The addition of an N-acetyl group fundamentally alters the electronic and physical properties of the parent carbazole, influencing its solubility, stability, and potential as a synthetic intermediate. This guide provides a comprehensive examination of the core . It is intended for researchers, chemists, and drug development professionals, offering not only curated data but also the underlying scientific principles and detailed experimental protocols for its synthesis and characterization. All key data points are supported by authoritative references to ensure scientific integrity.

Introduction to N-acetylcarbazole

N-acetylcarbazole, systematically named 1-(9H-carbazol-9-yl)ethanone, is an aromatic organic compound featuring a tricyclic carbazole core where the nitrogen atom has been acylated. The carbazole nucleus is a prominent pharmacophore found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The N-acetylation modifies the hydrogen-bonding capacity and electronic distribution of the carbazole nitrogen, which has profound implications for its use in further chemical synthesis and its behavior in biological systems. A thorough understanding of its physicochemical properties is therefore essential for its effective application in drug design, organic electronics, and synthetic chemistry.

Core Physicochemical Properties

The fundamental properties of N-acetylcarbazole are summarized below. These values are critical for experimental design, from selecting appropriate solvent systems for reactions and purification to interpreting analytical data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁NO | [2] |

| Molecular Weight | 209.24 g/mol | [2] |

| CAS Number | 574-39-0 | [2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 75 - 79 °C | [4] |

| Boiling Point | 348.6 °C (estimated) | [4] |

| Computed LogP | 3.2 | [3] |

| Enthalpy of Fusion (ΔfusH) | 15.1 kJ/mol | [2] |

Synthesis and Purification

The most direct and common method for preparing N-acetylcarbazole is the electrophilic acylation of carbazole. This reaction is reliable and can be performed in a standard laboratory setting.

Causality in Experimental Design

The choice of acetylating agent and base is critical. Acetic anhydride is often preferred for its lower cost and milder reactivity compared to acetyl chloride. A catalytic amount of a strong acid like sulfuric acid can be used to activate the anhydride. Alternatively, performing the reaction with a base such as pyridine, which acts as both a solvent and a catalyst, can efficiently drive the reaction to completion by scavenging the acid byproduct. Purification by recrystallization is chosen for its effectiveness in removing unreacted carbazole (which has a much higher melting point of ~246 °C) and any polymeric byproducts, yielding a product of high purity suitable for analytical characterization.

Detailed Protocol: Acetylation of Carbazole

Materials:

-

Carbazole (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

Pyridine (as solvent)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve carbazole in a minimal amount of pyridine.

-

Slowly add acetic anhydride to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker of ice-cold water while stirring vigorously. This will precipitate the crude N-acetylcarbazole product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual pyridine.

-

Dry the crude product in a vacuum oven.

-

Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Synthesis & Purification Workflow

Caption: Workflow for the synthesis and purification of N-acetylcarbazole.

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized N-acetylcarbazole. The following protocols are standard methods for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. For N-acetylcarbazole, ¹H NMR confirms the presence and ratio of protons, while ¹³C NMR identifies all unique carbon atoms.

Predicted and Reported NMR Data: The electron-withdrawing acetyl group causes a downfield shift of the adjacent aromatic protons compared to carbazole itself. The methyl protons of the acetyl group are expected in the typical range for an N-acetyl moiety.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reported Chemical Shifts (CDCl₃)[5] | Assignment |

| ¹H NMR | ~2.5 (s, 3H) | 2.7 | -C(O)CH ₃ |

| ~7.3-7.5 (m) | 7.3-7.6 | Aromatic CH | |

| ~8.0-8.2 (d) | 8.0-8.2 | Aromatic CH (deshielded) | |

| ¹³C NMR | ~25 | 26.6 | -C(O)C H₃ |

| ~115-130 | 116.2, 120.5, 123.5, 126.3, 127.3 | Aromatic C H | |

| ~140 | 137.9 | Aromatic Quaternary C | |

| ~170 | 170.1 | C =O |

Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of purified N-acetylcarbazole and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Reference: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically used as an internal reference.[6] Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard parameters for acquisition are typically sufficient.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. The key diagnostic peak for N-acetylcarbazole is the strong carbonyl (C=O) stretch, which is absent in the starting material, carbazole.

Expected Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1700 | Amide C=O Stretch | Strong |

| ~1600, ~1450 | Aromatic C=C Stretch | Medium-Strong |

| ~1370 | C-N Stretch | Medium |

| ~750 | Aromatic C-H Out-of-Plane Bend | Strong |

Protocol for FTIR Analysis (KBr Pellet Method):

-

Sample Preparation: Mix ~1-2 mg of the dry N-acetylcarbazole sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

-

Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it in a hydraulic press at 7-10 tons for several minutes to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of an empty pellet holder or pure KBr pellet should be run first.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The carbazole system exhibits strong π-π* transitions.

Expected UV-Vis Absorption: Based on data from similar carbazole derivatives, N-acetylcarbazole is expected to show strong absorption bands in the UV region.[7][8]

-

λ_max ≈ 290-300 nm: Attributed to π-π* transitions within the carbazole ring system.

-

λ_max ≈ 320-340 nm: A second set of structured π-π* transitions, characteristic of the carbazole chromophore.

-

A weak n-π* transition from the carbonyl group may be observed but is often obscured by the stronger π-π* bands.

Protocol for UV-Vis Analysis:

-

Solvent Selection: Use a UV-grade solvent that dissolves the sample and is transparent in the desired wavelength range (e.g., ethanol, acetonitrile, or cyclohexane).

-

Solution Preparation: Prepare a stock solution of known concentration (e.g., 1x10⁻⁴ M) by accurately weighing the sample and dissolving it in the chosen solvent using a volumetric flask. Prepare a series of dilutions if necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and another with the sample solution.

-

Spectrum Acquisition: Scan the sample from approximately 400 nm down to 200 nm to obtain the absorption spectrum.

Analytical Characterization Workflow

Caption: Integrated workflow for the analytical characterization of N-acetylcarbazole.

Solubility and Lipophilicity

Solubility and lipophilicity are paramount properties in drug development, governing absorption, distribution, metabolism, and excretion (ADME).

Solubility Analysis

N-acetylcarbazole is generally described as having good solubility in common organic solvents.[4] It is practically insoluble in water. Quantitative data for the closely related N-ethylcarbazole shows high solubility in solvents like DMF and Dichloromethane, and lower solubility in alcohols and hexane, a trend expected to be similar for N-acetylcarbazole.[9]

Protocol for Quantitative Solubility Determination (Gravimetric Method):

-

Equilibration: Add an excess amount of N-acetylcarbazole to a known volume (e.g., 5.0 mL) of the desired solvent in a sealed vial.

-

Saturation: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached and the solution is saturated.

-

Separation: Allow the excess solid to settle. Carefully filter a known volume of the supernatant through a pre-weighed syringe filter to remove any undissolved solid.

-

Evaporation: Transfer the filtered solution to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

-

Quantification: Weigh the vial containing the dried residue. The mass of the dissolved solid can be calculated by subtraction.

-

Calculation: Express the solubility in g/100 mL or mol/L.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The computed LogP value for N-acetylcarbazole is 3.2, indicating it is significantly more soluble in a nonpolar solvent (like n-octanol) than in water.[3]

Protocol for LogP Determination (Shake-Flask Method):

-

Phase Preparation: Prepare a mixture of n-octanol and water (or a pH 7.4 buffer for LogD) and mutually saturate both phases by stirring them together for 24 hours, followed by separation.

-

Sample Addition: Dissolve a known amount of N-acetylcarbazole in the n-octanol phase.

-

Partitioning: Mix a known volume of the octanol solution with a known volume of the aqueous phase in a separatory funnel. Shake vigorously for several minutes to allow the solute to partition between the two phases.

-

Equilibration: Allow the phases to separate completely.

-

Concentration Measurement: Carefully separate the two layers. Determine the concentration of N-acetylcarbazole in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]

Thermal Properties

Melting Point and Differential Scanning Calorimetry (DSC)

The melting point is a key indicator of purity. For N-acetylcarbazole, the literature value is consistently in the 75-79 °C range.[4] DSC can be used to precisely determine this transition and its associated enthalpy.

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that brackets the melting point (e.g., 25 °C to 100 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The instrument software can integrate the peak area to calculate the enthalpy of fusion (ΔfusH).[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. N-acetylcarbazole is expected to be thermally stable well above its melting point.

Protocol for TGA Analysis:

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically platinum or alumina).

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).

-

Data Interpretation: The resulting TGA curve plots percentage weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Chemical Stability and Reactivity

The N-acetyl group is an amide functionality directly attached to an aromatic system. The lone pair of electrons on the nitrogen atom is delocalized into both the carbazole ring and the adjacent carbonyl group. This delocalization has two major consequences:

-

Non-basic Nitrogen: Unlike the parent carbazole, which is weakly acidic (pKa of N-H ~17 in DMSO), the nitrogen in N-acetylcarbazole is non-basic and non-nucleophilic due to this resonance stabilization. It will not be protonated under typical acidic conditions.

-

Hydrolytic Stability: The amide bond is generally stable but can be hydrolyzed back to carbazole and acetic acid under strong acidic or basic conditions, typically requiring heat.

Conclusion

This guide has detailed the essential , a compound of growing importance in scientific research. By providing a combination of established data, predictive analysis based on sound chemical principles, and robust, self-validating experimental protocols, this document serves as an authoritative resource for scientists. The comprehensive characterization workflow, from synthesis to spectroscopic and physical analysis, equips researchers with the necessary tools to confidently utilize N-acetylcarbazole in their work, whether in the pursuit of novel pharmaceuticals or advanced organic materials.

References

Click to expand

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-acetyl-carbazole [webbook.nist.gov]

- 3. 9-Acetyl-9H-carbazole | C14H11NO | CID 95837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. spectrabase.com [spectrabase.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. juniperpublishers.com [juniperpublishers.com]

An In-Depth Technical Guide to the Structural Analysis of 1-(9H-carbazol-9-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive structural analysis of 1-(9H-carbazol-9-yl)ethanone, a key carbazole derivative. Also known as N-acetylcarbazole, this molecule serves as a fundamental building block in the development of advanced materials and potential therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and providing a self-validating framework for its characterization.

Introduction: The Significance of the N-Acetylcarbazole Scaffold

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the scientific community. Their unique electronic properties, including hole-transporting capabilities and high thermal stability, make them invaluable in the field of organic electronics, particularly in the design of Organic Light-Emitting Diodes (OLEDs).[1] Furthermore, the carbazole nucleus is a prevalent motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including antibiotic, anti-inflammatory, and anti-tumor properties.

The addition of an acetyl group to the nitrogen atom of the carbazole ring, forming this compound, modulates the electronic and steric properties of the parent molecule. This substitution influences the planarity of the carbazole system and its intermolecular interactions, which in turn dictates its material properties and biological activity. A thorough understanding of the three-dimensional structure and spectroscopic signature of N-acetylcarbazole is therefore paramount for its effective utilization in research and development.

Synthesis of this compound: A Validated Protocol

The most common and direct method for the synthesis of this compound is the N-acylation of carbazole.[2][3] This reaction involves the treatment of carbazole with an acetylating agent, typically acetyl chloride or acetic anhydride. The following protocol is a representative and self-validating system for the synthesis of this compound.

Experimental Workflow: N-Acylation of Carbazole

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve carbazole (1 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.

-

Addition of Base: Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise with vigorous stirring. The exothermic nature of the reaction necessitates slow addition to maintain temperature control.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a singlet for the acetyl methyl protons and a series of multiplets in the aromatic region corresponding to the eight protons of the carbazole ring system. The deshielding effect of the acetyl group is anticipated to cause a downfield shift of the protons on the carbazole ring compared to the parent carbazole.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Key signals will include the carbonyl carbon of the acetyl group, the methyl carbon, and the twelve carbons of the carbazole skeleton.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.5 | ~25 |

| Aromatic CH | 7.2 - 8.2 | 110 - 140 |

| C=O | - | ~170 |

| Quaternary C | - | ~120 - 140 |

Note: The chemical shift values are approximate and can vary depending on the solvent and instrument used. Detailed 2D NMR experiments such as COSY and HSQC would be necessary for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (amide) | Stretch | 1690 - 1710 |

| C-N | Stretch | 1250 - 1350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Methyl C-H | Stretch | 2850 - 2960 |

The presence of a strong absorption band around 1703 cm⁻¹ is indicative of the carbonyl group of the N-acetyl moiety.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₁₁NO), the expected molecular ion peak [M]⁺ would be at m/z 209. The fragmentation pattern would likely involve the loss of the acetyl group.[4]

X-ray Crystallography

Applications in Research and Development

The structural features of this compound make it a valuable compound in several areas of research:

-

Organic Electronics: As a derivative of carbazole, it serves as a model compound and a synthetic intermediate for the development of hole-transporting materials, host materials for phosphorescent emitters in OLEDs, and components of organic solar cells.[1]

-

Medicinal Chemistry: The carbazole scaffold is a privileged structure in drug discovery. N-acetylcarbazole can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications.

-

Organic Synthesis: The acetyl group can be further functionalized or used as a protecting group, making N-acetylcarbazole a versatile intermediate in multi-step organic synthesis.

Conclusion

The structural analysis of this compound, through a combination of synthesis, spectroscopic techniques, and crystallographic comparisons, provides a robust framework for understanding its properties and potential applications. The N-acetylation of carbazole imparts specific electronic and steric characteristics that are crucial for its function in advanced materials and as a synthetic intermediate. This in-depth guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to confidently work with this important molecule.

References

-

Nils Clamor, Mattis Damrath, Thomas Kuczmera, Daniel Duvinage, Boris Johannes Nachtsheim. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-9. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

S. Muralikrishna. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research, 4(3). [Link]

-

PubChem. (n.d.). 9-Acetyl-9H-carbazole. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of N-ethylcarbazole.

-

Chemsrc. (n.d.). Ethanone,1-(9H-carbazol-9-yl)-. Retrieved from [Link]

-

Khan, A., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 14, 1-20. [Link]

-

NIST. (n.d.). N-acetyl-carbazole. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis of N-alkyl carbazole and derivatives thereof.

-

ChemBK. (n.d.). N-acetyl-carbazole. Retrieved from [Link]

-

Balsells, J., et al. (2009). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Magnetic Resonance in Chemistry, 47(10), 855-861. [Link]

-

PubChemLite. (n.d.). 1-(4-(9h-carbazol-9-yl)phenyl)ethanone. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Retrieved from [Link]

-

SpectraBase. (n.d.). 9-acetylcarbazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of N-acyl carbazole derivatives 2a and 2b. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl carbazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. Retrieved from [Link]

-

Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

SciSpace. (n.d.). The crystal structure of 1,1′-(9-ethyl-9H-carbazole. Retrieved from [Link]

Sources

- 1. Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) | C26H24N2O3 | CID 57350126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

understanding the molecular structure of 9-acetylcarbazole

An In-Depth Technical Guide to the Molecular Structure of 9-Acetylcarbazole

Authored by: A Senior Application Scientist

Foreword: The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron density make it an ideal building block for developing novel therapeutic agents and functional organic materials.[1][2] Among its many derivatives, 9-acetylcarbazole (C₁₄H₁₁NO) serves as a fundamental model for understanding the impact of N-substitution on the electronic and steric properties of the carbazole core. This guide provides a comprehensive exploration of the molecular structure of 9-acetylcarbazole, integrating theoretical principles with practical, field-proven spectroscopic methodologies to offer a self-validating framework for researchers, scientists, and drug development professionals.

Core Molecular Architecture

9-Acetylcarbazole is structurally defined by a central carbazole moiety where the nitrogen atom at position 9 is acylated with an acetyl group. This seemingly simple modification introduces significant changes to the molecule's properties compared to the parent carbazole.

1.1. Fundamental Properties The fundamental chemical properties of 9-acetylcarbazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | [3] |

| Molecular Weight | 209.24 g/mol | [3] |

| IUPAC Name | 1-(9H-carbazol-9-yl)ethanone | [3] |

| CAS Number | 574-39-0 | [3] |

1.2. Bonding, Hybridization, and Conformation The carbazole framework consists of two benzene rings fused to a central five-membered pyrrole ring. All carbon atoms within this tricyclic system are sp² hybridized, contributing to a delocalized π-electron system that confers aromaticity and planarity upon the structure. The nitrogen atom is also considered to be sp² hybridized, allowing its lone pair of electrons to participate in the aromatic system.

Caption: 2D structure of 9-acetylcarbazole highlighting atom connectivity.

Spectroscopic Validation of Molecular Structure

Spectroscopy is the cornerstone of structural elucidation in modern chemistry.[6] The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a detailed and confirmatory fingerprint of the 9-acetylcarbazole molecule.

2.1. Infrared (IR) Spectroscopy IR spectroscopy probes the vibrational modes of functional groups within a molecule.[7] For 9-acetylcarbazole, the most telling feature is the presence of the N-acetyl group, which gives rise to a strong and characteristic carbonyl (C=O) absorption band.

Key IR Absorption Bands for 9-Acetylcarbazole:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch (CH₃) | Weak-Medium |

| ~1690-1670 | Amide C=O Stretch | Strong, Sharp |

| ~1600, ~1450 | Aromatic C=C Stretch | Medium-Strong |

| ~1370 | C-N Stretch | Medium |

Note: The precise position of the C=O stretch is diagnostic. Its frequency, typically lower than that of a simple ketone, is characteristic of an amide functionality where the nitrogen lone pair delocalizes into the carbonyl group.

Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of dry 9-acetylcarbazole with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms.[8] Both ¹H and ¹³C NMR are essential for confirming the structure of 9-acetylcarbazole.

¹H NMR Spectrum (Expected):

-

Aromatic Protons (8H): The eight protons on the carbazole ring will appear in the aromatic region, typically between δ 7.2 and 8.2 ppm . Due to the symmetry of the carbazole core, they will likely appear as a series of complex multiplets (e.g., doublets and triplets), reflecting their coupling with adjacent protons.

-

Methyl Protons (3H): The three protons of the acetyl group's methyl moiety are in an aliphatic environment and will appear as a sharp singlet further upfield, expected around δ 2.5-2.7 ppm . The singlet multiplicity confirms the absence of adjacent protons.

¹³C NMR Spectrum (Expected):

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the range of δ 168-172 ppm .

-

Aromatic Carbons (12C): The twelve carbons of the carbazole ring will resonate in the aromatic region, generally between δ 110 and 145 ppm . Due to symmetry, fewer than 12 distinct signals may be observed.

-

Methyl Carbon (CH₃): The aliphatic methyl carbon will appear significantly upfield, expected around δ 25-30 ppm .

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of 9-acetylcarbazole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.[8]

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.[8]

-

Run Experiment: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. Processing involves Fourier transformation, phase correction, and baseline correction.

2.3. UV-Visible Spectroscopy UV-Vis spectroscopy measures the electronic transitions within the molecule's π-system.[6] The extended conjugation of the carbazole ring results in characteristic absorption bands in the UV region.

Expected UV-Vis Absorption Maxima (λₘₐₓ):

-

9-Acetylcarbazole is expected to exhibit multiple strong absorption bands between 200-350 nm , corresponding to π→π* transitions within the aromatic carbazole chromophore. Theoretical calculations on similar carbazole derivatives confirm strong absorption in this region.[9]

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Sample Preparation: Prepare a dilute stock solution of 9-acetylcarbazole in a UV-transparent solvent (e.g., ethanol or acetonitrile). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance below 1.5 AU.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

-

Scan: Scan across the desired wavelength range (e.g., 200-500 nm) to obtain the absorption spectrum.

Synthesis and Chemical Context

Understanding the synthesis of 9-acetylcarbazole provides crucial context for its chemical properties and serves as a self-validating protocol for its identity. The most common and straightforward method is the N-acetylation of carbazole.

Protocol: Synthesis of 9-Acetylcarbazole via N-Acetylation

-

Reaction Setup: Dissolve carbazole in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Reagent Addition: Add acetyl chloride or acetic anhydride to the solution. If using acetyl chloride, a base like pyridine or triethylamine is often added to neutralize the HCl byproduct.[10]

-

Reaction Conditions: The mixture can be stirred at room temperature or gently refluxed to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The crude 9-acetylcarbazole is collected by filtration, washed, and then purified by recrystallization from a suitable solvent like ethanol.

Caption: General workflow for the synthesis of 9-acetylcarbazole.

Relevance in Drug Development and Materials Science

The carbazole scaffold is present in numerous biologically active natural products and synthetic drugs.[1][2] 9-Acetylcarbazole, while not typically a final drug product, is a critical intermediate. The acetyl group can serve as a protecting group for the nitrogen or as a handle for further chemical modification. Understanding its stable, well-defined structure is paramount for designing more complex derivatives with tailored properties for applications ranging from anti-cancer agents to materials for organic light-emitting diodes (OLEDs).[1][5]

Conclusion

The molecular structure of 9-acetylcarbazole is characterized by a planar, aromatic carbazole core with an N-acetyl substituent. This structure is definitively confirmed through a combination of spectroscopic techniques, each providing a unique and complementary piece of evidence. The strong carbonyl stretch in the IR spectrum, the distinct aromatic and methyl proton signals in the ¹H NMR spectrum, and the characteristic carbon resonances in the ¹³C NMR spectrum together form an unambiguous structural fingerprint. This in-depth guide provides the foundational knowledge and validated experimental protocols necessary for researchers to confidently identify, synthesize, and utilize this important chemical building block in their scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95837, 9-Acetyl-9H-carbazole. Retrieved from [Link]

-

Salimon, J., Salih, N., & Hameed, A. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

Alaraji, Y. H., & Al-Amiery, A. A. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]

-

Al-Amiery, A. A. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available at: [Link]

-

Salimon, J., Salih, N., & Yousif, E. (2011). Synthesis and antimicrobial activities of 9 H-carbazole derivatives. ResearchGate. Available at: [Link]

-

Haiba, M. E. (2010). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

-

Stenutz, R. (n.d.). 9-ethylcarbazole. Stenutz. Retrieved from [Link]

-

NIST (n.d.). 9H-Carbazole, 9-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wozniak, K., et al. (2015). Two isostructural halogen derivatives of 9-ethylcarbazole: Crystal structure, Hirshfeld surface analysis, and structural comparison with other simple analogs. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91222390. Retrieved from [Link]

-

Zhang, Y., & Wang, L. (2009). 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Bezuglyi, Y., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Al-Mulla, A. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Indian Chemical Society. Available at: [Link]

-

Bezuglyi, Y., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ScienceOpen. Available at: [Link]

-

Sas, E. B., & Karabacak, M. (2020). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. ResearchGate. Available at: [Link]

-

Selvanayagam, S., et al. (2015). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. ResearchGate. Available at: [Link]

-

Anonymous (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University Course Material. Available at: [Link]

-

National Center for Biotechnology Information (2017). Spectral Information in PubChem. PubChem Blog. Retrieved from [Link]

-

Patel, K., et al. (2022). HIGHLIGHTS OF SPECTROSCOPIC TECHINIQUE AND THEIR APPLICATION. International Journal of Research Trends and Innovation. Available at: [Link]

Sources

- 1. echemcom.com [echemcom.com]

- 2. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. 9-Acetyl-9H-carbazole | C14H11NO | CID 95837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. lehigh.edu [lehigh.edu]

- 7. ijrti.org [ijrti.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Enduring Legacy of the Carbazole Nucleus: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery

Authored by: [Your Name/Gemini AI]

Abstract

The carbazole core, a tricyclic aromatic heterocycle, has captivated chemists and pharmacologists for over a century and a half. Initially discovered as a constituent of coal tar, this seemingly simple scaffold has proven to be a remarkably "privileged" structure in medicinal chemistry, giving rise to a diverse array of natural products and synthetic derivatives with profound biological activities. This in-depth technical guide provides a comprehensive journey through the history of carbazole chemistry, from its initial discovery to the development of modern synthetic methodologies. We will explore the evolution of carbazole-based drugs, from early natural product isolates with anticancer properties to the rationally designed targeted therapies of today. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust foundation of authoritative references.

The Dawn of Carbazole Chemistry: From Coal Tar to a Privileged Scaffold

The story of carbazole begins in 1872, when German chemists Carl Graebe and Carl Glaser first isolated it from the fractional distillation of coal tar.[1][2] This discovery unveiled a new class of nitrogen-containing heterocyclic compounds. However, it was the pioneering work on naturally occurring carbazole alkaloids that truly ignited interest in its therapeutic potential. One of the first significant milestones was the isolation of murrayanine from the stem bark of Murraya koenigii (curry tree), which demonstrated antibacterial properties and provided early evidence of the pharmacotherapeutic value of the carbazole nucleus.[3]

The unique structural features of carbazole, a rigid, planar, and electron-rich system, make it an ideal scaffold for interacting with various biological targets. This inherent ability to serve as a ligand for multiple receptors has led to its designation as a "privileged scaffold" in medicinal chemistry.[4] Over the decades, this has spurred the synthesis of a vast library of derivatives, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[3][5][6]

The Chemist's Toolkit: Evolution of Carbazole Synthesis

The ability to chemically synthesize and modify the carbazole core has been central to unlocking its therapeutic potential. Methodologies have evolved from classical, often harsh, conditions to elegant and efficient modern techniques.

Classical Synthetic Strategies: The Foundation of Carbazole Chemistry

The earliest methods for constructing the carbazole nucleus laid the groundwork for future innovations. While often limited in scope and requiring stringent reaction conditions, these classical reactions are still of historical and, in some cases, practical importance.

-

The Graebe-Ullmann Reaction: Developed in 1896, this was one of the first general methods for carbazole synthesis.[1][7] It involves the diazotization of an N-phenyl-1,2-diaminobenzene, followed by an intramolecular cyclization with the elimination of nitrogen gas.[1]

Experimental Protocol: Graebe-Ullmann Synthesis of 1H-Benzo[a]carbazole [7]

-

Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromonaphthalene (1.0 equiv.) and o-phenylenediamine (1.2 equiv.) in anhydrous toluene.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(naphthalen-1-yl)benzene-1,2-diamine.

-

-

Step 2: Synthesis of 1-(naphthalen-1-yl)-1H-benzo[d][3][8][9]triazole:

-

Dissolve N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv.) in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring the mixture at 0-5 °C for 30 minutes.

-

Collect the precipitated 1-(naphthalen-1-yl)-1H-benzo[d][3][8][9]triazole by vacuum filtration.

-

-

Step 3: Graebe-Ullmann Synthesis of 1H-Benzo[a]carbazole:

-

The isolated benzotriazole intermediate from Step 2 is subjected to thermal decomposition at high temperatures (typically >300 °C) or photochemical irradiation to extrude nitrogen gas and induce cyclization to form the carbazole ring.

-

-

-

Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of N-aryl-2-aminobiphenyls.

-

Bucherer Carbazole Synthesis: This reaction utilizes the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite.

Modern Synthetic Methodologies: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized carbazole synthesis, offering milder reaction conditions, broader substrate scope, and greater control over regioselectivity.

-

Palladium-Catalyzed C-H Activation and C-N Bond Formation: This powerful strategy allows for the direct intramolecular coupling of an arene C-H bond with an adjacent amino group, providing a highly efficient route to carbazoles.[10][11] The use of palladium catalysts with specialized ligands has enabled the synthesis of a wide variety of functionalized and unsymmetrical carbazoles.[10]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination for 9-Phenylcarbazole Synthesis [12]

-

Catalyst-Ligand Premixing:

-

In a dry round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand (e.g., tri-tert-butylphosphine).

-

Add a dry solvent such as xylene.

-

Stir the mixture for 20 minutes at room temperature.

-

-

Reaction Setup:

-

To the catalyst mixture, add 9H-carbazole, an aryl halide (e.g., bromobenzene), a crown ether (e.g., 18-Crown-6), and a base (e.g., potassium carbonate) in sequence.

-

Heat the reaction mixture to reflux and maintain for several hours under a nitrogen atmosphere, monitoring the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Decant the solvent to separate it from the solid residues.

-

The crude product can then be purified by column chromatography.

-

-

The choice of catalyst, ligand, base, and solvent is critical for the success of these modern synthetic methods and must be optimized for each specific substrate.

Carbazole Derivatives in Modern Medicine: From Natural Products to Targeted Therapies

The rich pharmacology of carbazole derivatives has led to the development of several important drugs across various therapeutic areas.

The Ellipticine Saga: A Natural Product Pioneer in Cancer Therapy

Ellipticine, a pyridocarbazole alkaloid isolated in 1959 from the leaves of Ochrosia elliptica, was one of the first carbazole-based compounds to be extensively studied for its anticancer properties.[8][13][14][15] Its planar structure allows it to intercalate into DNA, disrupting DNA replication and transcription.[13] Ellipticine also inhibits topoisomerase II, an enzyme crucial for managing DNA topology during cell division.[13]

Despite its potent anticancer activity, the clinical use of ellipticine itself has been limited by its toxicity.[14] However, it has served as a vital lead compound for the development of less toxic and more effective derivatives.

Table 1: In Vitro Cytotoxicity of Ellipticine Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | ~1 | [16] |

| U87MG | Glioblastoma | ~1 | [16] |

| CCRF-CEM | Leukemia | ~4 | [16] |

| NCI-H187 | Small Cell Lung Cancer | - | [15] |

| KB | Oral Epidermoid Carcinoma | - | [15] |

| IMR-32 | Neuroblastoma | - | [6] |

| UKF-NB-4 | Neuroblastoma | - | [6] |

Note: Specific IC50 values from some sources were not provided in the search results but their sensitivity was noted.

Alectinib: A Second-Generation ALK Inhibitor for Non-Small Cell Lung Cancer

Alectinib (Alecensa®) is a potent and selective second-generation inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that is abnormally activated in a subset of non-small cell lung cancers (NSCLC).[1][3][7][17][18] It was developed to overcome resistance to the first-generation ALK inhibitor, crizotinib.[3] Alectinib's unique 5H-benzo[b]carbazol-11(6H)-one scaffold contributes to its high potency and ability to penetrate the central nervous system, a common site of metastasis in ALK-positive NSCLC.[7][18]

Mechanism of Action: Alectinib competitively binds to the ATP-binding site of the ALK tyrosine kinase, inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[3] This blockade of oncogenic signaling leads to the inhibition of tumor cell proliferation and induction of apoptosis.[3]

Table 2: In Vitro Activity of Alectinib Against ALK-Positive NSCLC Cell Lines

| Cell Line | ALK Fusion/Mutation | IC50 (nM) | Reference |

| Cell-free ALK | - | 1.9 | [19] |

| ALK L1196M | Gatekeeper Mutation | 1.56 | [3] |

| H2228 | EML4-ALK | - | [20] |

| H3122 | EML4-ALK | - | [21] |

Note: Specific IC50 values for H2228 and H3122 were not explicitly provided in the search results but their sensitivity to alectinib was established.

Experimental Protocol: A General Procedure for the Synthesis of Alectinib [6][10][22][23][24]

The synthesis of alectinib is a multi-step process that has been described in various patents and publications. A general, illustrative route involves the following key transformations:

-

Construction of the carbazole core: This is often achieved through a Fischer indole synthesis or a palladium-catalyzed cyclization reaction to form the tetracyclic benzo[b]carbazole scaffold.

-

Introduction of the morpholinopiperidinyl side chain: This is typically accomplished via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

-

Final modifications and salt formation: This may involve reactions to introduce the ethyl group and subsequent treatment with hydrochloric acid to form the pharmaceutically acceptable hydrochloride salt.

Midostaurin: A Multi-Targeted Kinase Inhibitor for AML and Systemic Mastocytosis

Midostaurin (Rydapt®) is a multi-targeted kinase inhibitor that was initially developed as a protein kinase C (PKC) inhibitor.[9][25][26][27] It was later discovered to be a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase, both of which are implicated in certain hematological malignancies.[9][26][28] Midostaurin is approved for the treatment of newly diagnosed FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[9][28]

Mechanism of Action: Midostaurin inhibits multiple receptor tyrosine kinases, including FLT3, KIT, VEGFR2, and PDGFR.[29] In FLT3-mutated AML, it blocks the constitutive activation of the FLT3 receptor, thereby inhibiting downstream signaling pathways that promote leukemia cell proliferation and survival.[29] In systemic mastocytosis, it targets the D816V mutant form of KIT, which drives the expansion of neoplastic mast cells.[21]

Table 3: In Vitro Activity of Midostaurin Against AML Cell Lines

| Cell Line | FLT3 Status | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD (homozygous) | 15.09 | [18] |

| MOLM-13 | FLT3-ITD (heterozygous) | 29.41 | [18] |

| MOLM-13 | FLT3-ITD | ~200 | [30] |

| Ba/F3-FLT3-ITD | - | 6.3 | [16] |

Experimental Protocol: A General Procedure for the Synthesis of Midostaurin [31][32][33][34]

Midostaurin is a semi-synthetic derivative of the natural product staurosporine. The synthesis generally involves:

-

Isolation of staurosporine: Staurosporine is produced by fermentation of the bacterium Streptomyces staurosporeus.

-

Benzoylation of staurosporine: The N-benzoyl group is introduced by reacting staurosporine with benzoyl chloride in the presence of a base.

-

Purification: The crude midostaurin is then purified to remove impurities, such as the 3-hydroxy metabolite.

Carvedilol: A Multi-Action Adrenergic Blocker with a Carbazole Core

Carvedilol is a non-selective beta-blocker and alpha-1 adrenergic blocker that is widely used for the treatment of heart failure and hypertension.[9][17] Its discovery and development were a significant milestone, as it was the first beta-blocker approved for congestive heart failure.[9][17] The carbazole moiety in carvedilol is crucial for its unique pharmacological profile, which includes antioxidant properties in addition to its adrenergic blocking activities.[9][17]

Mechanism of Action: Carvedilol's therapeutic effects stem from its ability to block both beta-1, beta-2, and alpha-1 adrenergic receptors. The beta-blockade reduces heart rate and contractility, while the alpha-1 blockade leads to vasodilation and a reduction in blood pressure.

The Antimicrobial Potential of Carbazole Derivatives

Beyond their applications in oncology and cardiovascular disease, carbazole derivatives have demonstrated significant promise as antimicrobial agents. The electron-rich carbazole nucleus can interact with various microbial targets, leading to the inhibition of bacterial and fungal growth.

Numerous studies have reported the synthesis and evaluation of carbazole derivatives with potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[2][5][29][35][36]

Table 4: Minimum Inhibitory Concentrations (MICs) of Selected Carbazole Derivatives

| Carbazole Derivative Class | Pathogen | MIC Range (µg/mL) | Reference |

| N-aryl carbazoles with dihydrotriazine moiety | MRSA, S. aureus, E. coli | 0.5 - 16 | [35][36] |

| N-aryl carbazoles with aminoguanidine moiety | MRSA, S. aureus, E. coli | 0.5 - 16 | [35][36] |